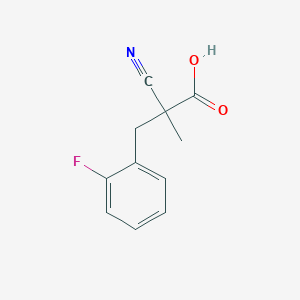

2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of cyanoacetic acids This compound is characterized by the presence of a cyano group (-CN), a fluorophenyl group, and a methyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of methyl iodide. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by alkylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid exhibits several notable biological activities:

- Nonalcoholic Steatohepatitis Treatment : The compound acts as an intestine-specific partial agonist of the farnesoid X receptor (FXR), showing promise in treating nonalcoholic steatohepatitis, a condition associated with fatty liver disease. This mechanism suggests potential benefits in metabolic disorders related to lipid metabolism and liver function.

- Anxiety and Addiction Modulation : It functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), demonstrating efficacy in preclinical models for anxiety and addiction behaviors. Animal studies have shown that it can reduce anxiety-related behaviors through operant sensation-seeking paradigms.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the proliferation of cancer cells in xenograft models. Specific cytotoxicity against various cancer cell lines has been reported, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro studies have demonstrated that it can reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases. The compound may modulate immune responses by decreasing pro-inflammatory cytokines in animal models.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders. Enzymatic assays have shown effective inhibition of certain metabolic enzymes, leading to altered metabolic profiles in treated cells.

Case Studies

Several case studies highlight the compound's applications:

- Antitumor Studies : A peer-reviewed study demonstrated significant tumor growth reduction in xenograft models, with effective cytotoxicity against specific cancer cell lines showing promise for further development into anticancer therapies.

- Inflammation Models : In studies involving inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

- Metabolic Pathway Analysis : Research involving enzymatic assays revealed that this compound effectively inhibits certain enzymes, altering metabolic profiles and suggesting therapeutic implications for metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl moiety contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyano-3-(4-fluorophenyl)-2-methylpropanoic acid

- 2-Cyano-3-(2-chlorophenyl)-2-methylpropanoic acid

- 2-Cyano-3-(2-bromophenyl)-2-methylpropanoic acid

Uniqueness

2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Biological Activity

2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H12FNO2

- CAS Number : 65815154

The biological activity of this compound can be attributed to its structural features, particularly the cyano and fluorophenyl groups. These components enhance the compound's ability to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, suggesting a role in modulating biochemical pathways.

- Receptor Binding : The presence of the fluorine atom may enhance binding affinity to certain receptors, potentially leading to altered signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells, possibly through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory cytokines | |

| Enzyme Inhibition | Specific inhibition of proteases |

Case Studies

-

Antitumor Efficacy : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 values ranged from 10 µM to 25 µM depending on the cell line used.

"The compound exhibited potent antitumor activity across multiple cancer types, indicating its potential as a therapeutic agent" .

-

Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

"These findings suggest that this compound may serve as a novel anti-inflammatory agent" .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its pharmacokinetics and pharmacodynamics:

- Synthesis : Various synthetic routes have been developed to produce this compound with high yield and purity.

- Pharmacokinetics : Initial studies indicate favorable absorption characteristics, with further investigation needed into its metabolic stability.

Properties

IUPAC Name |

2-cyano-3-(2-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUABMCQKXFVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.